5-(Trifluoromethyl)thiolan-3-amine
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Overview
Description
5-(Trifluoromethyl)thiolan-3-amine: is a synthetic compound with the molecular formula C5H8F3NS and a molecular weight of 171.18 g/mol. This compound has garnered attention due to its unique chemical and biological properties
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the radical trifluoromethylation of carbon-centered radical intermediates . This process can be achieved using reagents such as trifluoromethyl iodide (CF3I) in the presence of a photoredox catalyst . The reaction conditions often involve the use of a fluorescent lamp and a base like 1,8-diazabicyclo[5,4,0]undec-7-ene (DBU) or N,N,N’,N’-tetramethylethylenediamine (TMEDA) .
Industrial Production Methods: Industrial production of 5-(Trifluoromethyl)thiolan-3-amine may involve scalable synthetic routes that ensure high yield and purity. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency of the synthesis process. specific industrial methods for this compound are not widely documented.
Chemical Reactions Analysis
Types of Reactions: 5-(Trifluoromethyl)thiolan-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the trifluoromethyl group to other functional groups.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can react with the amine group under basic conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Compounds with modified trifluoromethyl groups.
Substitution: Alkylated or acylated derivatives of the amine.
Scientific Research Applications
Chemistry: 5-(Trifluoromethyl)thiolan-3-amine is used as a building block in organic synthesis.
Biology: The compound’s biological properties are of interest for the development of new drugs. The trifluoromethyl group can enhance the metabolic stability and bioavailability of drug candidates .
Medicine: Research into this compound includes its potential use in the treatment of various diseases. The compound’s ability to interact with biological targets makes it a promising candidate for drug development .
Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials. Its unique properties contribute to the development of high-performance materials with specific functionalities.
Mechanism of Action
The mechanism of action of 5-(Trifluoromethyl)thiolan-3-amine involves its interaction with molecular targets through the trifluoromethyl group. This group can form strong interactions with proteins and enzymes, affecting their activity and function . The compound may also participate in redox reactions, influencing cellular processes and signaling pathways .
Comparison with Similar Compounds
- 5-(Trifluoromethyl)tetrahydrothiophen-3-amine
- 5-(Trifluoromethyl)thiolan-3-amine hydrochloride
Comparison: this compound is unique due to its specific trifluoromethyl group attached to the thiolane ring. This structural feature imparts distinct reactivity and properties compared to other similar compounds. For instance, the hydrochloride salt form may exhibit different solubility and stability characteristics .
Properties
IUPAC Name |
5-(trifluoromethyl)thiolan-3-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8F3NS/c6-5(7,8)4-1-3(9)2-10-4/h3-4H,1-2,9H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FMBZHJGKEYGRSP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CSC1C(F)(F)F)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8F3NS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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